molecular formula C10H16Cl2N2 B2437235 Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride CAS No. 2197056-58-7

Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride

Cat. No. B2437235
CAS RN: 2197056-58-7
M. Wt: 235.15
InChI Key: GIFLTRZXGFUSOR-UHFFFAOYSA-N
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Description

Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the formula C10H14N2·2HCl . It contains a cyclopropyl group (a three-carbon ring), a 5-methylpyridin-3-yl group (a pyridine ring with a methyl group at the 5-position), and a methanamine group (a single carbon with an attached amine group). The entire molecule is a salt, with two chloride ions balancing the charge of the methanamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its structure. For example, the presence of the pyridine ring might make the compound somewhat aromatic and planar. The compound is likely to be soluble in water due to the presence of the amine group and the chloride ions .

Scientific Research Applications

1. NMDA Receptor Antagonism and Selectivity

  • Cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid, including structures with cyclopropyl groups, have been synthesized and evaluated for biological activity. They act as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, providing insights into receptor binding and modulation. Their selectivity over non-NMDA glutamate receptors has also been assessed, contributing to the understanding of NMDA receptor antagonism and drug development (Dappen et al., 2010).

2. Biased Agonism at Serotonin Receptors

  • Novel cyclopropyl-containing compounds have been designed as serotonin 5-HT1A receptor-biased agonists, indicating potential applications in antidepressant drug development. These compounds, through signal transduction assays, showed preferences for ERK1/2 phosphorylation over other pathways, highlighting the role of cyclopropyl groups in the development of targeted therapies (Sniecikowska et al., 2019).

3. Tubulin Polymerization and Cytotoxic Agents

  • Cyclopropyl and cyclobutyl epothilone analogues, including those with cyclopropyl groups, have been synthesized and evaluated for their ability to promote tubulin polymerization and act as cytotoxic agents. This research provides valuable insights into the development of potential anticancer therapies (Nicolaou et al., 2001).

4. Catalysis in Polymerization

  • Zinc(II) complexes bearing cyclopropyl-based ligands have been synthesized and used as pre-catalysts for ring-opening polymerization of lactide. This research demonstrates the utility of cyclopropyl-containing compounds in polymer chemistry, particularly in creating polymers with specific structural properties (Kwon et al., 2015).

5. Antifungal and Antibacterial Activity

  • Cyclopropyl-containing compounds have been synthesized and evaluated for their antifungal and antibacterial properties. This research contributes to the development of new antimicrobial agents, highlighting the potential of cyclopropyl groups in enhancing biological activity (Rao et al., 2013).

Safety and Hazards

Based on the Safety Data Sheet, this compound should be handled with care. It’s recommended to avoid inhalation, skin contact, and eye contact. In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

cyclopropyl-(5-methylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-7-4-9(6-12-5-7)10(11)8-2-3-8;;/h4-6,8,10H,2-3,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFLTRZXGFUSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(C2CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride

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